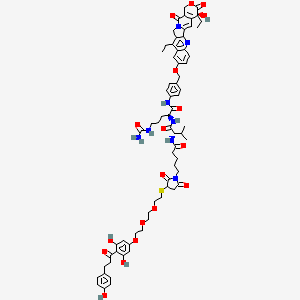

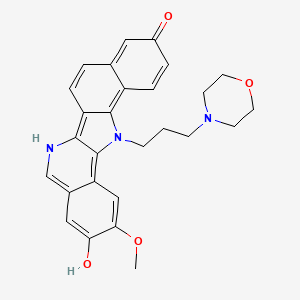

Ebov-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ebov-IN-7 is a compound known for its inhibitory effects on the Ebola virus glycoprotein. It has shown promise in scientific research, particularly in the field of virology, due to its ability to interfere with the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Ebov-IN-7 involves several steps. Initially, a solution of dimethyl sulfoxide (DMSO) is mixed with polyethylene glycol 300 (PEG300) and Tween 80. This mixture is then clarified and combined with deionized water (ddH2O) to achieve the desired concentration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ebov-IN-7 primarily undergoes interactions with viral proteins rather than traditional chemical reactions like oxidation or reduction. It is known to inhibit the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein .

Common Reagents and Conditions

The common reagents used in the preparation of this compound include dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water. These reagents are combined under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific research applications.

Applications De Recherche Scientifique

Ebov-IN-7 has been extensively studied for its potential in treating Ebola virus infections. It has shown inhibitory effects on the Ebola virus glycoprotein, making it a valuable tool in virology research . Additionally, it has been investigated for its potential use in cancer research due to its ability to inhibit certain cellular interactions .

Mécanisme D'action

Ebov-IN-7 exerts its effects by binding to the Ebola virus glycoprotein, thereby preventing its interaction with the Niemann-Pick intracellular cholesterol transporter-1 protein. This inhibition disrupts the viral entry process, effectively blocking the virus from infecting host cells . The compound’s mechanism of action involves targeting specific molecular pathways critical for viral replication and entry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benztropine: Known for its interaction with the Ebola virus glycoprotein, similar to Ebov-IN-7.

Bepridil: Another compound that binds to the Ebola virus glycoprotein and inhibits viral entry.

Paroxetine: A drug that destabilizes the Ebola virus glycoprotein, preventing its proper function.

Sertraline: Similar to paroxetine, it interferes with the Ebola virus glycoprotein.

Uniqueness of this compound

This compound is unique in its specific inhibition of the interaction between the Ebola virus glycoprotein and the Niemann-Pick intracellular cholesterol transporter-1 protein. This targeted approach makes it a promising candidate for antiviral therapy, particularly against the Ebola virus .

Conclusion

This compound is a compound with significant potential in the field of virology, particularly for its inhibitory effects on the Ebola virus glycoprotein. Its unique mechanism of action and promising results in scientific research make it a valuable tool for further studies and potential therapeutic applications.

Propriétés

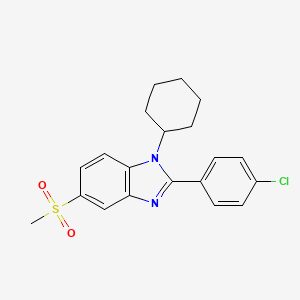

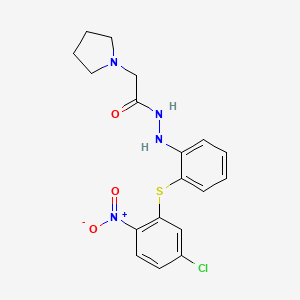

Formule moléculaire |

C18H19ClN4O3S |

|---|---|

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-pyrrolidin-1-ylacetohydrazide |

InChI |

InChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24) |

Clé InChI |

SWAOBCQKKPYMOI-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)